3-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Description

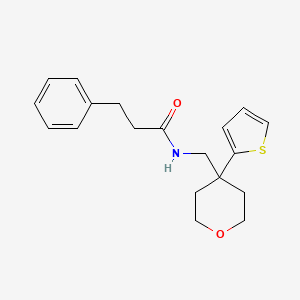

3-Phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic small molecule characterized by a central tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a thiophen-2-yl group and a methylpropanamide side chain.

Properties

IUPAC Name |

3-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-18(9-8-16-5-2-1-3-6-16)20-15-19(10-12-22-13-11-19)17-7-4-14-23-17/h1-7,14H,8-13,15H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYARJOMAYQUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing similar structures, such as imidazole and thiophene, have been reported to exhibit a broad range of biological activities.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

3-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N1O1S1, with a molecular weight of approximately 321.46 g/mol. The compound features a propanamide backbone, a thiophene moiety, and a tetrahydropyran ring, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the sulfonamide group commonly found in related compounds suggests potential effectiveness against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfonamide A | E. coli, S. aureus | 32 µg/mL |

| Sulfonamide B | P. aeruginosa, K. pneumoniae | 16 µg/mL |

| This compound | TBD | TBD |

2. Anti-inflammatory Effects

Compounds with similar structures have shown the ability to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases.

3. Anticancer Potential

Certain derivatives have demonstrated cytotoxic effects against cancer cell lines. The structural similarity of this compound to known anticancer agents warrants investigation into its potential anticancer properties.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to this compound. Results indicated that modifications in side chains significantly influenced antimicrobial activity.

Case Study 2: In Vivo Anti-inflammatory Activity

In vivo studies using animal models demonstrated that compounds with similar structures effectively reduced inflammation markers in induced arthritis models, highlighting the potential for this compound to serve as a lead for anti-inflammatory drug development.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways.

- Interaction with Biological Targets : The thiophene and tetrahydropyran moieties may facilitate interactions with various biological targets, enhancing the compound's efficacy.

Comparison with Similar Compounds

Key Observations:

The sulfonyl group in C₂₀H₂₄N₂O₄S increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility .

Heterocyclic Modifications: Replacement of the thiophene ring with oxadiazole (C₁₇H₂₁N₃O₃S) introduces a rigid, planar heterocycle, which may improve binding affinity to flat enzymatic pockets (e.g., ATP-binding sites) .

Stereochemical Considerations :

- The tetrahydro-2H-pyran (THP) ring in all analogs provides conformational rigidity, but substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) influence spatial orientation. For example, thiophen-3-yl may disrupt π-stacking interactions due to altered sulfur positioning .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step reactions involving protective group strategies and coupling agents. For example, tetrahydro-2H-pyran intermediates are often prepared using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in dry dichloromethane. Subsequent steps may involve reductive amination with sodium triacetoxyborohydride (Na(OAc)3BH) in dichloroethane (DCE) under acidic conditions to form the amide bond . Yield optimization requires precise temperature control (e.g., ice baths for exothermic steps) and inert atmospheres to prevent side reactions.

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodological Answer : Key safety measures include:

- Preventive Protocols : Use PPE (gloves, goggles, lab coats) as per P280 guidelines and work in fume hoods (P231+P232) to avoid inhalation .

- Storage : Store in airtight containers away from heat sources (P210) and oxidizing agents .

- Emergency Response : For skin contact, wash immediately with water (P303+P361+P353) and seek medical attention if irritation persists (P313) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze the thiophen-2-yl protons (δ 6.8–7.2 ppm) and tetrahydro-2H-pyran methylene signals (δ 3.5–4.0 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the amide backbone.

- X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing experimental data with computational models .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

- Methodological Answer :

- Replicate Synthesis : Ensure reaction purity by repeating synthesis with deuterated solvents to rule out solvent artifacts .

- Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to verify molecular formula and 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations .

- Crystallographic Validation : Compare experimental X-ray data with predicted structures to resolve conformational ambiguities .

Q. What strategies improve the solubility and bioavailability of this compound in pharmacological assays?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the phenyl or thiophene rings while monitoring bioactivity .

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins in vitro .

- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester linkages) to improve membrane permeability .

Q. How do steric and electronic effects of the tetrahydro-2H-pyran moiety influence binding affinity in target studies?

- Methodological Answer :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding energies of the pyran ring versus cyclohexane analogs.

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified pyran substituents (e.g., 4-methyl or 4-fluoro) and assay receptor binding .

- Pharmacophore Mapping : Use X-ray crystallography of ligand-target complexes to identify critical hydrogen-bonding interactions involving the pyran oxygen .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) .

- Batch Analysis : Test multiple synthetic batches to rule out impurity-driven effects (e.g., residual catalysts like Pd from coupling reactions) .

- Meta-Analysis : Compare data across studies while adjusting for variables like cell line viability (e.g., MTT vs. ATP-luciferase assays) .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition potential?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays to measure IC50 values against a panel of kinases (e.g., EGFR, VEGFR).

- Cellular Efficacy : Pair with Western blotting to assess downstream phosphorylation (e.g., ERK1/2 in cancer cell lines) .

- Counter-Screens : Test selectivity via off-target panels (e.g., CEREP BioPrint®) to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.